molecular formula C14H13N3O3S2 B5529487 ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate

ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate

Cat. No.: B5529487
M. Wt: 335.4 g/mol
InChI Key: LIIYREHBFUIGGS-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate is a complex organic compound that features a unique fusion of triazole and benzothiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-2-20-12(19)7-9(18)8-21-13-15-16-14-17(13)10-5-3-4-6-11(10)22-14/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYREHBFUIGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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